6,8-Difluoro-4-iodo-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Difluoro-4-iodo-2-methylquinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
The synthesis of 6,8-Difluoro-4-iodo-2-methylquinoline typically involves the introduction of fluorine and iodine atoms into the quinoline ring. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced into the quinoline ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. The iodine atom can be introduced via iodination reactions using iodine or iodine monochloride .
Industrial production methods may involve multi-step synthesis routes, starting from commercially available precursors. These methods often include cyclization reactions, halogenation, and functional group transformations to achieve the desired fluorinated quinoline structure .
Chemical Reactions Analysis
6,8-Difluoro-4-iodo-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cross-Coupling Reactions: The iodine atom in the compound makes it suitable for cross-coupling reactions such as Suzuki-Miyaura coupling, where it can react with boronic acids to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran .
Scientific Research Applications
6,8-Difluoro-4-iodo-2-methylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Materials Science: It is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 6,8-Difluoro-4-iodo-2-methylquinoline depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator by binding to the active site of the target protein, thereby blocking its activity. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for its target .
Comparison with Similar Compounds
6,8-Difluoro-4-iodo-2-methylquinoline can be compared with other fluorinated quinolines, such as:
6-Fluoroquinoline: A simpler fluorinated quinoline with one fluorine atom, used in the synthesis of various pharmaceuticals.
6,8-Difluoroquinoline: Similar to this compound but lacks the iodine atom, making it less versatile for cross-coupling reactions.
4-Iodoquinoline: Contains an iodine atom but lacks fluorine atoms, which may result in lower biological activity and stability.
The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which provides a balance of reactivity and stability, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C10H6F2IN |
---|---|
Molecular Weight |
305.06 g/mol |
IUPAC Name |
6,8-difluoro-4-iodo-2-methylquinoline |
InChI |
InChI=1S/C10H6F2IN/c1-5-2-9(13)7-3-6(11)4-8(12)10(7)14-5/h2-4H,1H3 |
InChI Key |
URFGJWMFKWFAME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.